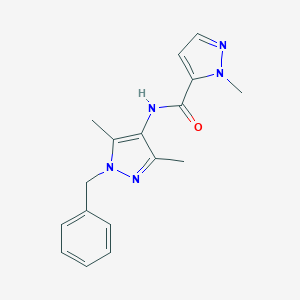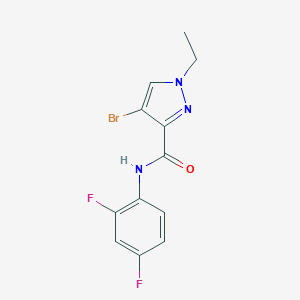![molecular formula C18H20ClNO2 B280230 N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide is a potent and selective antagonist of the 5-HT1B/1D serotonin receptors. It was first synthesized in the early 1990s by scientists at GlaxoSmithKline, and has since been the subject of numerous studies investigating its potential therapeutic uses.
Mécanisme D'action
GR 127935 is a selective antagonist of the 5-HT1B/1D serotonin receptors, which are involved in the regulation of mood, anxiety, and pain. By blocking these receptors, GR 127935 can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are implicated in the pathophysiology of many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
GR 127935 has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor subtype and brain region targeted. For example, in animal studies, GR 127935 has been shown to decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus, increase the release of dopamine in the prefrontal cortex, and reduce the activity of the hypothalamic-pituitary-adrenal axis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using GR 127935 in lab experiments is its high selectivity for the 5-HT1B/1D receptors, which allows for more precise manipulation of these pathways. However, one limitation is that the effects of GR 127935 can be highly dependent on the specific experimental conditions, such as the dose, route of administration, and animal model used.
Orientations Futures
There are several potential future directions for research on GR 127935. One area of interest is the development of more selective and potent analogs of GR 127935, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the role of the 5-HT1B/1D receptors in various neurological and psychiatric disorders, and the potential use of GR 127935 as a therapeutic agent in these conditions. Finally, there is also potential for the use of GR 127935 in the study of addiction and reward pathways, particularly in relation to cocaine addiction.
Méthodes De Synthèse
The synthesis of GR 127935 involves several steps, starting with the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenol sodium salt. This is then reacted with sec-butyl bromide to form sec-butyl 2-chlorophenyl ether, which is then reacted with benzoyl chloride to form N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide.
Applications De Recherche Scientifique
GR 127935 has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including migraine, depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of addiction, particularly cocaine addiction.
Propriétés
Formule moléculaire |
C18H20ClNO2 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-butan-2-yl-4-[(2-chlorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C18H20ClNO2/c1-3-13(2)20-18(21)15-10-8-14(9-11-15)12-22-17-7-5-4-6-16(17)19/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Clé InChI |
VNRDIADZIQHDTQ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
